molecular formula C14H9ClN2O B182514 4-(4-chlorophenyl)phthalazin-1(2H)-one CAS No. 51334-86-2

4-(4-chlorophenyl)phthalazin-1(2H)-one

Cat. No.: B182514
CAS No.: 51334-86-2
M. Wt: 256.68 g/mol
InChI Key: ZHLKSRYOYNILEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry. mdpi.comrsc.org Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. mdpi.comrsc.orgnih.gov This structural prominence is not coincidental; the presence of nitrogen atoms imparts specific physicochemical properties that are advantageous for biological activity. These properties include the ability to form hydrogen bonds, which is crucial for the interaction between a drug molecule and its biological target, such as enzymes and receptors. mdpi.comnih.gov

The structural diversity of nitrogen heterocycles is vast, encompassing rings of varying sizes and with different numbers of nitrogen atoms. mdpi.com This variety allows for fine-tuning of a molecule's properties, including its anti-inflammatory, antibacterial, antitumor, antiviral, and antifungal activities. mdpi.com Many natural products, such as alkaloids, vitamins, and antibiotics, feature nitrogen-containing heterocyclic cores, further highlighting their biological relevance. mdpi.comrsc.org

Phthalazin-1(2H)-one Core as a Privileged Scaffold for Bioactive Compounds

Within the extensive family of nitrogen-containing heterocycles, the phthalazin-1(2H)-one core stands out as a "privileged scaffold." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide range of therapeutic agents. The phthalazin-1(2H)-one structure is a fused heterocyclic system, which provides a rigid and defined orientation for substituent groups, a key factor in achieving specific molecular interactions. nih.govnih.gov

The synthetic accessibility and the ease with which various functional groups can be introduced at different positions of the phthalazinone ring have made it an attractive target for chemical synthesis and modification. nih.govresearchgate.net This has led to the creation of extensive libraries of phthalazinone derivatives for biological screening.

Overview of Pharmacological Versatility of Phthalazinone Derivatives

Phthalazinone derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govosf.ioosf.io This versatility is a direct result of the privileged nature of the phthalazin-1(2H)-one scaffold. Researchers have successfully developed phthalazinone-based compounds with a wide array of therapeutic applications, including:

Anticancer agents: Acting as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and Aurora kinases. nih.govosf.iomdpi.com

Anti-inflammatory and analgesic agents: Showing potential as inhibitors of COX-2 and LOX-5. osf.ionih.govresearchgate.net

Antihypertensive and vasorelaxant agents. osf.ioresearchgate.netpharmainfo.in

Antimicrobial and antifungal agents. osf.ioresearchgate.net

Antidiabetic agents. nih.govosf.ioresearchgate.net

Antihistaminic and antiallergic agents. osf.ioosf.io

Antidepressant and antithrombotic agents. nih.govnih.gov

This wide range of activities underscores the importance of the phthalazinone core in the design of new drugs for various diseases. nih.gov

Contextualizing 4-(4-chlorophenyl)phthalazin-1(2H)-one within Phthalazinone Research

The specific compound, this compound, is a member of the broader class of 4-substituted phthalazinone derivatives. The introduction of a 4-chlorophenyl group at the 4-position of the phthalazinone ring is a strategic modification intended to influence the compound's biological activity. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the entire molecule, potentially affecting its binding affinity to target proteins.

Research into compounds with similar structures, such as those with a phenyl or a substituted phenyl group at the 4-position, has shown promising results in various therapeutic areas. For instance, new derivatives of 4-(4-methyl-phenyl)phthalazin-1(2H)-one have been investigated for their effects on alpha1-adrenoceptors. nih.gov Furthermore, the synthesis of 4-aryl phthalazinones via Suzuki coupling reactions has been a significant area of research, highlighting the importance of the aryl substituent at this position. rsc.org

While specific research on the biological activities of this compound is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active 4-arylphthalazinones suggests its potential as a subject for further investigation in drug discovery programs. The synthesis of related compounds, such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate for fungicides, further indicates the relevance of the 4-chlorophenyl moiety in the development of bioactive molecules. google.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₂O cymitquimica.com
Molecular Weight270.71 g/mol
Melting Point206-207 °C
AppearanceSolid cymitquimica.com
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKSRYOYNILEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351039
Record name 4-(4-chlorophenyl)phthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51334-86-2
Record name 4-(4-chlorophenyl)phthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl Phthalazin 1 2h One and Its Derivatives

Classical Synthesis Approaches to Phthalazinone Core Structures

The construction of the fundamental phthalazinone scaffold can be achieved through several established synthetic routes. These methods typically involve the condensation of readily available starting materials to form the bicyclic heterocyclic system.

Cyclocondensation Reactions of Phthalic Anhydride (B1165640) and Derivatives with Hydrazines

A primary and widely utilized method for synthesizing phthalazinone derivatives involves the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303). longdom.org This reaction proceeds via a cyclocondensation mechanism. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring to form an intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the phthalazinone ring system. rsc.orgstanford.eduresearchgate.net The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and in some cases, under reflux conditions to drive the reaction to completion. longdom.org

Several variations of this method exist, including the use of substituted phthalic anhydrides and various hydrazine derivatives to introduce diversity into the resulting phthalazinone products. longdom.org Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. stanford.edu

Reactions Involving 2-Aroylbenzoic Acids and Hydrazines

Another classical and effective route to phthalazinones is the condensation of 2-aroylbenzoic acids with hydrazines. longdom.orgbu.edu.eg This method is particularly useful for the synthesis of 4-aryl-substituted phthalazinones. The reaction involves the initial formation of a hydrazone intermediate by the reaction of the keto group of the 2-aroylbenzoic acid with hydrazine. This is followed by an intramolecular cyclization, where the amino group of the hydrazone attacks the carboxylic acid moiety, leading to the formation of the phthalazinone ring with the elimination of water. bu.edu.eg The reaction is typically conducted in a high-boiling solvent like ethanol or butanol. bu.edu.eg

This approach offers a direct way to introduce an aryl group at the 4-position of the phthalazinone core, a key structural feature of the target compound, 4-(4-chlorophenyl)phthalazin-1(2H)-one.

Cyclization of Hydrazine Derivatives with Acyl Benzoic Acids

The cyclization of hydrazine derivatives with acylbenzoic acids provides a versatile pathway to a variety of substituted phthalazinones. longdom.org This method allows for the introduction of substituents on both the phthalazinone ring and the exocyclic nitrogen atom, depending on the structure of the starting hydrazine derivative. For instance, reacting a substituted phenylhydrazine (B124118) with an acylbenzoic acid will result in a 2-substituted phthalazinone. longdom.org The reaction mechanism is analogous to the one described for 2-aroylbenzoic acids, involving hydrazone formation followed by intramolecular cyclization. longdom.org

Targeted Synthesis of this compound

Building upon the classical methods, the specific synthesis of this compound is most directly achieved through the condensation of a tailored precursor, 2-(4-chlorobenzoyl)benzoic acid, with hydrazine hydrate.

Cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with Hydrazine Hydrate

The synthesis of this compound is efficiently accomplished by the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate. This reaction is a direct application of the general principle of reacting 2-aroylbenzoic acids with hydrazines. longdom.orgbu.edu.eg The starting material, 2-(4-chlorobenzoyl)benzoic acid, can be prepared via a Friedel-Crafts acylation of benzene (B151609) with 4-chlorophthalic anhydride.

The cyclocondensation reaction is typically carried out by refluxing a mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate in a suitable solvent, such as ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the desired this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Factors that can be varied include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants.

ParameterConditionEffect on Yield
Solvent Ethanol, Acetic Acid, Dimethylformamide (DMF)The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but may also lead to the formation of byproducts.
Reaction Time Minutes to HoursThe optimal time is determined by monitoring the reaction progress, often using techniques like thin-layer chromatography (TLC).
Catalyst Acid or BaseWhile often not necessary, a catalytic amount of acid can sometimes facilitate the cyclization step.

This table presents a general overview of parameters that can be optimized for the synthesis of this compound. Specific optimal conditions would be determined experimentally.

For instance, studies on similar reactions have shown that microwave irradiation can significantly reduce the reaction time and improve yields. stanford.edu The use of Design of Experiments (DoE) can be a systematic approach to efficiently determine the optimal set of reaction conditions. nih.gov

Advanced Synthetic Strategies for Phthalazinone Derivatives

Modern synthetic approaches to phthalazinone derivatives have evolved beyond classical methods, embracing principles of green chemistry and multicomponent reactions to improve efficiency and sustainability. These advanced strategies facilitate the construction of complex molecular architectures and the introduction of diverse functional groups.

One-Pot, Multicomponent, and Green Chemistry Approaches

The drive towards more sustainable and efficient chemical synthesis has led to the development of one-pot and multicomponent reactions for the preparation of phthalazinone derivatives. These methods often utilize environmentally benign solvents and catalysts.

A notable green chemistry approach involves the one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones using water as a solvent and oxalic acid as a catalyst. tandfonline.comresearchgate.net This method proceeds via the reaction of phthalaldehydic acid and a substituted phenyl hydrazine. tandfonline.com The use of water as a medium and a cheap, readily available catalyst like oxalic acid presents significant advantages, including simplicity, short reaction times, and easy work-up procedures. tandfonline.comresearchgate.net The proposed mechanism involves the protonation of the carbonyl group of phthalaldehydic acid by oxalic acid, which facilitates the nucleophilic attack by the phenyl hydrazine, followed by cyclization and dehydration to form the phthalazinone ring. tandfonline.comresearchgate.net

Key Features of Water-Mediated Oxalic Acid Catalysis:

FeatureDescription
Catalyst Oxalic Acid
Solvent Water
Advantages Environmentally friendly, cost-effective, high yields, short reaction times. tandfonline.comresearchgate.net
Mechanism Acid-catalyzed condensation and cyclization. tandfonline.comresearchgate.net

This methodology has been successfully applied to synthesize a range of 2-(substituted phenyl) phthalazin-1(2H)-one derivatives with good yields. tandfonline.com

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic compounds like phthalazinones from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and often lead to the rapid construction of diverse molecular libraries.

The classical approach to phthalazinone synthesis is often based on a [4+2] cyclocondensation strategy. nih.gov This typically involves the reaction of a four-atom component (containing a pre-formed benzene ring) with a two-atom component (often a hydrazine derivative). nih.gov This can be seen in the reaction of 2-acylbenzoic acids with hydrazines.

More recently, [3+2+1] multicomponent strategies have been developed, offering greater flexibility and efficiency. nih.gov These approaches involve the combination of three different starting materials to construct the phthalazinone core. nih.gov

A prime example of a cycloaddition reaction relevant to the synthesis of six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org This powerful reaction forms a new six-membered ring through a concerted mechanism. libretexts.org While not a direct synthesis of the phthalazinone ring itself in all cases, the principles of cycloaddition are central to the formation of the heterocyclic core in many synthetic routes. nih.gov

Functionalization and Derivatization of the Phthalazinone Scaffold

The biological activity of phthalazinone derivatives can be significantly modulated by introducing various substituents at different positions of the core structure. N-alkylation and the introduction of diverse chemical moieties are common strategies to create new analogues with improved properties.

The nitrogen atom at the 2-position of the phthalazin-1(2H)-one ring is a common site for functionalization. N-alkylation, the introduction of an alkyl group at this position, is a straightforward and widely used method to expand the chemical diversity of phthalazinone derivatives. rsc.org This is often achieved by reacting the parent phthalazinone with an appropriate alkyl halide in the presence of a base. rsc.org For instance, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate leads to the N-alkylated product, ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. rsc.orgnih.gov

Similarly, other electrophilic reagents can be used to introduce different functional groups at the N2-position. For example, reaction with 1-bromo-2-chloroethane (B52838) can introduce a chloroethyl group, which can be further modified. cu.edu.eg

Examples of N-Substituted Phthalazinone Derivatives:

Starting PhthalazinoneReagentProduct
4-Benzylphthalazin-1(2H)-oneEthyl acrylate/K2CO3Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate rsc.orgnih.gov
4-(4-Bromophenyl)phthalazin-1(2H)-one1-Bromo-2-chloroethane/K2CO34-(4-Bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one cu.edu.eg

To explore new structure-activity relationships, various chemical moieties have been attached to the phthalazinone scaffold.

Dithiocarbamate (B8719985): Phthalazinone-dithiocarbamate hybrids have been synthesized by reacting aminoalkyl phthalazinone derivatives with carbon disulfide in a one-pot reaction. nih.gov These hybrids have shown interesting biological activities. nih.gov

Isoindol-1,3-dione: The isoindoline-1,3-dione (phthalimide) moiety has been incorporated into phthalazinone derivatives. mdpi.comresearchgate.net For example, N-hydroxymethylphthalimide can be condensed with substituted triazoles to create hybrid molecules. neliti.com The phthalimide (B116566) ring is a known pharmacophore found in many biologically active compounds. mdpi.com

Piperazine (B1678402): Piperazine-containing phthalazinone derivatives have been synthesized, often by linking the two moieties via an alkyl chain. cu.edu.eg For instance, 4-(4-bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one can be reacted with a substituted piperazine to yield the final product. cu.edu.eg These derivatives have been investigated for various pharmacological activities. cu.edu.eg

Triazole: The 1,2,3-triazole ring, often introduced via "click chemistry," has been successfully hybridized with the phthalazinone core. acs.orgnih.gov This is typically achieved by reacting an alkyne-functionalized phthalazinone with an azide (B81097) derivative in the presence of a copper(I) catalyst. researchgate.net These hybrid molecules have demonstrated significant potential in drug discovery. acs.orgnih.gov

Synthesis of Hydrazide and Acid Derivatives as Intermediates

The introduction of hydrazide and carboxylic acid functionalities at the N-2 position of the this compound core is a key strategy for enabling further molecular elaboration. These functional groups act as versatile handles for building more complex structures, including fused heterocyclic rings.

A common and effective method to introduce an acetic acid hydrazide moiety involves a two-step sequence. The first step is the N-alkylation of the phthalazinone nitrogen with an appropriate haloester, typically ethyl bromoacetate, in the presence of a base. This reaction yields the corresponding ester derivative. Subsequent treatment of the ester with hydrazine hydrate leads to the formation of the desired acetic acid hydrazide derivative. This hydrazide is a pivotal intermediate, primed for reactions with various electrophiles to generate a diverse array of compounds.

Similarly, the corresponding carboxylic acid derivative can be synthesized from the ester intermediate. Hydrolysis of the ester, typically under basic conditions followed by acidification, affords the this compound-2-acetic acid. This carboxylic acid can then be utilized in coupling reactions or other transformations.

A plausible synthetic pathway to obtain these intermediates is outlined below:

Scheme 1: Synthesis of Hydrazide and Acid Derivatives

Reactant Reagents and Conditions Product
This compound1. Ethyl bromoacetate, K₂CO₃, Acetone, Reflux2. Hydrazine hydrate, Ethanol, Reflux2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide
Ethyl 2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetateNaOH (aq), Ethanol, Reflux; then HCl (aq)2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetic acid

Table 1: Synthesis of Hydrazide and Acid Intermediates

This straightforward synthetic sequence provides access to key intermediates that are essential for the construction of more elaborate heterocyclic systems.

Generation of Fused Heterocyclic Systems

The hydrazide and other derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. These annulated structures are of particular interest due to their rigid frameworks and potential for diverse biological activities. Triazolophthalazines and tetrazolophthalazines are two prominent examples of such fused systems that can be generated from the phthalazinone core.

A key strategy for the synthesis of 3,6-disubstituted- journalagent.comresearchgate.netnih.govtriazolo[3,4-a]phthalazines involves the reaction of a 1-chloro-4-arylphthalazine with an appropriate acid hydrazide. journalagent.com Therefore, the initial step is the conversion of this compound to 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798). This transformation can be readily achieved by treating the phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 1-chlorophthalazine (B19308) derivative is a highly reactive intermediate.

Subsequent reaction of 1-chloro-4-(4-chlorophenyl)phthalazine with an aromatic acid hydrazide, for instance, benzoyl hydrazide, in a suitable solvent leads to the formation of the fused triazole ring, yielding a 3-aryl-6-(4-chlorophenyl)- journalagent.comresearchgate.netnih.govtriazolo[3,4-a]phthalazine. journalagent.com This cyclization reaction provides a powerful method for creating a diverse library of triazolophthalazine derivatives by varying the substituent on the acid hydrazide. researchgate.netnih.gov

Another important class of fused heterocycles, the tetrazolophthalazines, can also be synthesized from the 1-chlorophthalazine intermediate. The reaction of 1-chloro-4-(4-chlorophenyl)phthalazine with sodium azide in a solvent like dimethylformamide (DMF) results in the formation of the fused tetrazole ring, affording 6-(4-chlorophenyl)tetrazolo[5,1-a]phthalazine. journalagent.com

Scheme 2: Synthesis of Fused Heterocyclic Systems

Starting Material Reagents and Conditions Product Fused Ring System
This compoundPOCl₃, Heat1-chloro-4-(4-chlorophenyl)phthalazine-
1-chloro-4-(4-chlorophenyl)phthalazineBenzoyl hydrazide, Reflux6-(4-chlorophenyl)-3-phenyl- journalagent.comresearchgate.netnih.govtriazolo[3,4-a]phthalazine journalagent.comresearchgate.netnih.govTriazole
1-chloro-4-(4-chlorophenyl)phthalazineSodium azide, DMF, Reflux6-(4-chlorophenyl)tetrazolo[5,1-a]phthalazineTetrazole

Table 2: Generation of Fused Heterocyclic Systems

These synthetic transformations highlight the utility of this compound as a versatile building block for accessing a range of complex heterocyclic architectures with potential applications in drug discovery and materials science. nih.govchemicalbook.com

Pharmacological Investigations and Biological Activities of 4 4 Chlorophenyl Phthalazin 1 2h One and Its Analogues

Anticonvulsant Activity Assessment

The search for novel anticonvulsant drugs is driven by the need for more effective and safer treatments for epilepsy, a chronic neurological disorder affecting millions worldwide. nih.gov Phthalazine (B143731) derivatives have emerged as a promising class of compounds in this area. nih.gov

In Vivo Models for Anticonvulsant Evaluation (e.g., Pentylenetetrazole-Induced Convulsions)

Pentylenetetrazole (PTZ), a GABAA receptor antagonist, is commonly used to induce seizures in animal models to screen for potential anticonvulsant drugs. nih.gov Studies on various phthalazine derivatives have utilized the PTZ-induced convulsion model to assess their efficacy. For instance, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been evaluated in the subcutaneous pentylenetetrazole (scPTZ) seizure test, among other models. nih.gov While direct studies on 4-(4-chlorophenyl)phthalazin-1(2H)-one in the PTZ model are not extensively detailed in the provided results, the broader class of phthalazine and related heterocyclic compounds are frequently subjected to this screening method. nih.govnih.gov

In a study involving pentoxifylline (B538998) (PTPh), a phosphodiesterase inhibitor with a different chemical structure, the PTZ model was used to investigate its anticonvulsant effects. In the intravenous PTZ model, PTPh was found to increase the seizure threshold. nih.gov This highlights the utility of the PTZ model in identifying and characterizing the anticonvulsant properties of various compounds. The model allows for the assessment of a compound's ability to prevent or delay the onset of different seizure types, providing crucial preliminary data for further development. nih.govnih.gov

Anticancer and Cytotoxic Potentials

The phthalazinone scaffold is a privileged structure in medicinal chemistry, with several derivatives recognized for their antitumor properties. mdpi.com The exploration of this compound and its analogues has revealed significant potential in the realm of oncology.

In Vitro Anti-proliferative Activity Against Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anti-proliferative agents.

Table 1: In Vitro Anti-proliferative Activity of Phthalazinone Analogues and Related Compounds

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (liver); MCF7, BT20, T47D, CAMA-1 (breast); HCT-116 (colon); KATO-3 (gastric); MFE-296 (endometrial)Significant cell growth inhibitory activity. nih.gov
2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA)A2780 (ovary), HepG2 (liver)Potent tumor-selective toxicity; higher cytotoxicity to cancer cells than noncancerous cells. nih.gov
Phthalazinone derivatives with a dithiocarbamate (B8719985) moiety-Potential anticancer agents. mdpi.com
N-(4-chlorophenyl)-γ-amino acid derivativesA549 (non-small cell lung cancer)Anticancer activity, with the most promising compound showing an IC50 of 38.38 µM. ktu.edu
New molecular hybrids with 1,4-naphthalenedione and phosphonic acidHepG2 (hepatocellular carcinoma)Anticancer activity. nih.gov
Chlorophyll-a derivativesHeLaExpressed photoinduced cytotoxic activity. nih.gov
Phthalazinone PARP InhibitorsCapan-1 (BRCA2-deficient)High anti-proliferative activities. jst.go.jpjst.go.jp

Research has shown that derivatives of 1-(4-chlorobenzhydryl)piperazine, which can be conceptually related to the target compound's broader chemical space, exhibit significant cytotoxicity against a wide range of cancer cell lines, including those from liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers. nih.gov Similarly, other novel compounds incorporating the phthalazinone core have been investigated for their anticancer properties. mdpi.com For example, a novel triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), demonstrated potent and selective toxicity against A2780 ovarian cancer cells and HepG2 liver cancer cells. nih.gov Furthermore, new synthetic hybrids combining a 1,4-naphthalenedione system with a phosphonic acid moiety have also shown anticancer activity against HepG2 cells. nih.gov These findings underscore the broad-spectrum anti-proliferative potential of compounds structurally or functionally related to the phthalazinone class.

Mechanisms of Action in Anticancer Contexts

The anticancer effects of this compound and its analogues are attributed to various mechanisms of action, with a prominent focus on the inhibition of Poly(ADP-ribose) polymerase (PARP).

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. youtube.com In cancer cells, particularly those with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. youtube.comyoutube.com

The phthalazinone scaffold is a key component of several potent PARP inhibitors, including the approved drug Olaparib. jst.go.jpjst.go.jpnih.gov Numerous studies have focused on designing and synthesizing novel phthalazinone derivatives as PARP inhibitors. jst.go.jpnih.govresearchgate.nettandfonline.com These studies have demonstrated that the inhibitory activity of these derivatives is often influenced by the nature of the substituents on the phthalazinone ring system. jst.go.jpjst.go.jp For example, a series of new phthalazinone derivatives were designed with Olaparib as the lead compound, and their in vitro PARP1 inhibition was confirmed. jst.go.jpjst.go.jp The anti-proliferative activity of these potent PARP inhibitors was particularly high against BRCA2-deficient cell lines like Capan-1. jst.go.jpjst.go.jp

The mechanism of PARP inhibition by these compounds involves competing with the natural substrate, NAD+, for the catalytic domain of the PARP enzyme. nih.gov This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. youtube.comyoutube.com The development of phthalazinone-based PARP inhibitors represents a targeted approach to cancer therapy, exploiting the genetic vulnerabilities of certain tumors. researchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The phthalazine scaffold is a key feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov The core structure allows for interactions with the ATP binding domain of the receptor, while various substitutions can engage with a nearby allosteric hydrophobic pocket, crucial for potent inhibition. nih.gov

The synthesis of this compound is a foundational step for creating more complex derivatives aimed at VEGFR-2 inhibition. nih.govrsc.org This is typically achieved through the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303). nih.govrsc.org Further modifications, such as chlorination to produce 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798), create a versatile intermediate for introducing different functional groups. nih.govrsc.org

A variety of novel phthalazine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov These compounds have shown inhibitory activities with IC₅₀ values ranging from 0.11 to 0.892 μM. nih.govnih.gov For instance, certain derivatives demonstrated potent inhibition against VEGFR-2 with IC₅₀ values of 0.148 and 0.196 μM. nih.gov The design of these molecules often incorporates a spacer with hydrogen bond acceptor and donor properties to interact with key amino acid residues like Glu885 and Asp1046 in the VEGFR-2 active site. nih.gov

The anticancer activity of these derivatives has been tested against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.govresearchgate.net Notably, some compounds exhibited significant cytotoxicity, with IC₅₀ values as low as 0.09 μM against HepG2 and 0.15 μM against MCF-7 cell lines. nih.gov One particularly potent derivative, compound 12b, showed an IC₅₀ value of 0.32 μM against HCT-116 cells and inhibited VEGFR2 with an IC₅₀ of 17.8 μM. nih.govrsc.org

VEGFR-2 Inhibition by Phthalazinone Analogues

CompoundTarget Cell LineIC₅₀ (μM)VEGFR-2 Inhibition IC₅₀ (μM)Reference
Analogue 2gMCF-70.150.148 nih.gov
Analogue 2gHepG20.120.148 nih.gov
Analogue 4aMCF-70.180.196 nih.gov
Analogue 4aHepG20.090.196 nih.gov
Analogue 12bHCT-1160.3217.8 nih.govrsc.org
Analogue 3fHepG20.170.0557 researchgate.net
Analogue 3fMCF-70.080.0557 researchgate.net
Aurora Kinase Inhibition

Phthalazinone-based compounds have been identified as a novel class of Aurora kinase inhibitors. bohrium.comacs.org These kinases are crucial for the proper progression of mitosis, and their inhibition can lead to cell cycle arrest and subsequent apoptosis in proliferating tumor cells. bohrium.comresearchgate.net

Researchers have developed a series of phthalazinone pyrazole (B372694) scaffolds that are potent and selective inhibitors of Aurora-A kinase, often with over 1000-fold selectivity compared to Aurora-B. bohrium.comacs.org This selectivity is a significant advantage, as it can lead to better pharmacological profiles. bohrium.com

In other studies, novel 4-substituted phthalazinones have been synthesized and evaluated as Aurora B kinase inhibitors. lookchem.comnih.gov One such derivative, 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (compound 17b), demonstrated potent anti-proliferative activity against HCT116 cells with an IC₅₀ value of 4.35 ± 1.21 μM and moderate Aurora B inhibitory activity with an IC₅₀ of 142 nM. lookchem.comnih.govresearchgate.net This compound was found to inhibit the phosphorylation of Aurora B, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. nih.govresearchgate.net

Aurora Kinase Inhibition by Phthalazinone Analogues

CompoundTarget KinaseTarget Cell LineIC₅₀ (μM)Reference
Compound 17bAurora BHCT1164.35 ± 1.21 nih.govresearchgate.net
Compound 17b (Enzyme Assay)Aurora B-0.142 nih.govresearchgate.net
p38 Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II Inhibition

Certain phthalazinone derivatives have shown inhibitory activity against p38 mitogen-activated protein kinase (MAPK) and topoisomerase II, both of which are significant targets in cancer therapy. rsc.orgnih.gov A study on novel oxadiazol-phthalazinone derivatives revealed that some of these compounds could reduce the concentrations of both MAPK and Topoisomerase II at submicromolar levels. rsc.orgnih.gov

Specifically, two derivatives, compounds 1 and 2e, were found to decrease the concentration of MAPK by 84% and 82%, respectively, in HepG2 cells. nih.gov This level of reduction is comparable to that of the well-known drug doxorubicin. nih.gov These same compounds were also shown to inhibit topoisomerase II, which is crucial for DNA replication and cell proliferation. rsc.orgresearchgate.net The ability of these phthalazinone derivatives to inhibit both MAPK and topoisomerase II suggests their potential as multi-targeted anticancer agents. rsc.orgnih.gov

Apoptosis Induction and Cell Cycle Distribution Studies

Phthalazinone derivatives have been shown to induce apoptosis and affect cell cycle distribution in cancer cells. rsc.org For example, certain oxadiazol-phthalazinone derivatives were found to arrest cell cycle progression and trigger apoptosis. rsc.orgnih.gov This was demonstrated by an increase in the expression of p53 and caspase 3, and a decrease in the expression of cdk1. rsc.orgnih.gov

In one study, a novel phthalazine derivative, compound 12b, induced total apoptosis in HCT-116 cells by 27.57%, a significant increase compared to the 0.9% observed in untreated cells. nih.gov This represents a 21.7-fold increase in apoptosis induction. nih.govrsc.org The same compound also caused cell cycle arrest at the S-phase, with the cell population in this phase increasing to 38.3% from 27.8% in untreated cells. nih.gov

Another study focusing on breast cancer cell lines found that parent phthalazine compounds and their copper and platinum derivatives were active in inducing apoptosis, with the MDA-MB-231 cell line being particularly sensitive. waocp.org Furthermore, a different phthalazinone derivative, compound 17b, was shown to induce apoptosis in HCT116 cells by up-regulating the expression of pro-apoptotic proteins like BAD and Bax, while also causing cell cycle arrest at the G2/M phase. nih.gov

Antimicrobial Properties

Activity against Bacterial Strains

Phthalazine and phthalazinone derivatives have demonstrated notable antibacterial properties. osf.ionanobioletters.com In one study, several newly synthesized phthalazinone derivatives showed moderate activity against the gram-negative bacterium Escherichia coli at a concentration of 250 µg/mL. researchgate.net Two of these compounds also exhibited moderate activity against the gram-positive Staphylococcus epidermidis. researchgate.net

Other research has highlighted that certain phthalazine derivatives possess potent antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 1.95 µg/ml. researchgate.net Another study found that some 1,2-oxazin-6-ones, which are related structures, inhibited the growth of four Gram-positive MRSA strains and one Gram-negative E. coli strain with MIC values ranging from 3.125 to 200 μg/mL. researchgate.net The broad-spectrum potential of these compounds is an active area of research. nanobioletters.com

Activity against Fungal Strains

The antifungal activity of phthalazinone derivatives has also been well-documented. osf.ioosf.io A study involving twenty-five polysubstituted phthalazinone derivatives tested their efficacy against a range of pathogenic yeasts and fungi. nih.govnih.gov A standout compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, showed remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. researchgate.netnih.govnih.gov

Interestingly, the presence of a methyl group at the N-2 position of the phthalazinone ring appears to be crucial for this antifungal activity, as analogues without this feature were largely inactive. nih.gov Some phthalazinone compounds have also been shown to work synergistically with existing antifungal drugs like fluconazole, enhancing their activity against Candida albicans. osf.io

Antifungal Activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one

Fungal StrainActivityReference
Dermatophytes (standardized strains)Remarkable researchgate.netnih.govnih.gov
Cryptococcus neoformans (standardized strains)Remarkable researchgate.netnih.govnih.gov
Candida albicansSynergistic with fluconazole osf.io

Other Pharmacological Activities of Phthalazinone Derivatives

Beyond their primary applications, phthalazinone derivatives have been explored for a variety of other therapeutic properties. These investigations have revealed their potential as antidiabetic, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antihistaminic, and alpha-adrenoceptor antagonist agents.

Phthalazinone derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. Research has focused on their ability to modulate glucose metabolism through various mechanisms.

One area of investigation is the inhibition of aldose reductase, an enzyme implicated in the development of diabetic complications. nih.govresearchgate.netnih.gov Zopolrestat, a notable phthalazinone derivative, has been studied for its role as an aldose reductase inhibitor, which could help in preventing conditions such as retinopathy, neuropathy, and cataract formation in diabetic patients. nih.govresearchgate.netnih.gov

In a different approach, a series of 5-[4-[2-[substituted phthalazinones-2(or 4)yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones were synthesized and evaluated for their effects on plasma glucose and triglycerides. nih.gov One particular compound, PHT46, demonstrated significant plasma glucose and triglyceride-lowering activity in insulin-resistant db/db mice. nih.gov Furthermore, in an in vitro PPARγ transactivation assay, PHT46 showed greater potential than the established antidiabetic drugs troglitazone (B1681588) and pioglitazone. nih.govresearchgate.net

A high-throughput screening of a chemical library identified an N-substituted phthalazinone acetamide (B32628) as a potential modulator of glucose uptake. osf.ionih.gov Further optimization led to the development of a lead thiazolyl-phthalazinone acetamide, 7114863, which was found to increase glucose uptake in differentiated skeletal muscle cells with an EC50 of 0.07 ± 0.02 μM in the presence of insulin. nih.gov This compound was noted to be superior to rosiglitazone (B1679542) under similar experimental conditions and did not induce PPAR-γ agonist activity. nih.gov

Table 1: Antidiabetic Activity of Phthalazinone Derivatives

Compound/Derivative Class Mechanism of Action/Effect Key Findings
Zopolrestat Aldose Reductase Inhibitor Potential to prevent diabetic complications like retinopathy and neuropathy. nih.govresearchgate.netnih.gov
PHT46 PPARγ Agonist; Lowers plasma glucose and triglycerides Showed better in vitro PPARγ trans-activation than troglitazone and pioglitazone; effective in db/db mice. nih.govresearchgate.net

The potential of phthalazinone derivatives as antihypertensive agents has been linked to their vasorelaxant properties. osf.iomdpi.com Several studies have demonstrated the ability of these compounds to relax pre-contracted vascular smooth muscle, suggesting a mechanism for blood pressure reduction. Phthalazine derivatives are known to possess vasorelaxant properties. osf.io

The investigation into the antithrombotic potential of phthalazinone derivatives has revealed their ability to interfere with platelet aggregation, a key process in thrombus formation.

A study on 2-phenyl-1(2H)-phthalazinone derivatives demonstrated that while they had no significant effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), many of them were effective inhibitors of arachidonic acid (AA)-induced platelet aggregation. osf.ionih.gov The most potent inhibitory activity was observed with the 2-phenyl derivatives and their ortho-substituted analogues. osf.io Additionally, 7-Ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626) has been identified as a thromboxane (B8750289) (TX) A2 antagonist. osf.io

Furthermore, research into 4-substituted 2-[ω-(1-imidazolyl)alkyl]-1(2H)-phthalazinones was conducted to develop agents with both thromboxane A2 synthetase inhibitory and bronchodilatory activities. osf.io The activity of these compounds was influenced by the nature of the substituents at the 4-position, with phenyl and thienyl groups showing relatively high and well-balanced activities. osf.io

Table 2: Antithrombotic Activity of Phthalazinone Derivatives

Compound/Derivative Class Effect on Platelet Aggregation Key Findings
2-Phenyl-1(2H)-phthalazinone derivatives Inhibition of arachidonic acid-induced aggregation Ortho-substituted 2-phenyl derivatives were the most potent. osf.io
7-Ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626) Thromboxane A2 Antagonist Identified as an antagonist of TXA2 in rabbit aorta contraction. osf.io

Phthalazinone derivatives have been the subject of extensive research for their anti-inflammatory and analgesic properties, with many studies demonstrating significant activity in various experimental models. osf.iomdpi.comnih.gov

In one study, a series of sixteen new phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Two of these compounds, 2b and 2i, exhibited significant anti-inflammatory effects comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov General reviews also highlight the anti-inflammatory potential of the phthalazinone class. osf.iomdpi.com

The antihistaminic and antiallergic properties of phthalazinone derivatives are well-established, with azelastine (B1213491) being a prominent example of a clinically used drug from this class.

Azelastine, chemically known as 4-(p-chlorobenzyl)-2-[N-methyl-perhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride, is recognized for its potent antihistaminic effects. osf.io It functions as a histamine (B1213489) H1 receptor antagonist, effectively blocking the actions of histamine and thereby alleviating allergic symptoms. osf.io The metabolic fate of azelastine has been studied in rats and guinea pigs, showing rapid absorption from the gastrointestinal tract and high concentrations in the lungs. osf.io

Research has also explored other phthalazinone analogues for their antihistaminic potential. A series of potent phthalazinone-based human H1 and H3 bivalent histamine receptor antagonists have been identified as suitable for treating allergic rhinitis. osf.io Two such analogues displayed slightly lower H1 and H3 potency compared to azelastine. osf.io In a separate study, three amide-containing phthalazinone analogues were found to be equipotent with azelastine as H1 histamine receptor antagonists and exhibited a longer duration of action in vitro. osf.io

Table 3: Antihistaminic Properties of Phthalazinone Derivatives

Compound/Analogue Mechanism/Target Key Findings
Azelastine H1 Receptor Antagonist Potent antihistaminic effects; used in the treatment of allergic rhinitis. osf.io
Phthalazinone-based H1/H3 Antagonists H1 and H3 Receptor Antagonism Two analogues showed slightly lower potency than azelastine. osf.io

Phthalazinone derivatives have been designed and synthesized as antagonists of alpha-adrenoceptors, which are involved in the regulation of blood pressure and smooth muscle contraction.

A series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, characterized by a phenylphthalazin-1(2H)-one fragment linked via an alkyl chain to an arylpiperazine residue, were synthesized and evaluated for their affinity and selectivity towards α1- and α2-adrenoceptors. researchgate.netnih.gov These studies contribute to the understanding of the structure-activity relationships for this class of compounds as alpha-adrenoceptor antagonists. researchgate.netnih.gov

Antidepressant Activity

Research into the antidepressant potential of phthalazinone derivatives has shown promising results. Studies have explored their ability to interact with key targets in the central nervous system that are implicated in the pathophysiology of depression.

Phthalazinone-based compounds have been developed to potently bind to serotonin (B10506) receptors 5-HT₂A and 5-HT₂C, as well as the serotonin transporter. korea.ac.kr It is suggested that targeting these receptors in addition to inhibiting serotonin reuptake could lead to antidepressant agents with improved pharmacology and fewer adverse effects. korea.ac.kr Representative compounds from these studies have demonstrated promising antidepressant effects, comparable to the established antidepressant fluoxetine (B1211875). korea.ac.kr Furthermore, these compounds have shown synergistic effects when used in combination with fluoxetine in preclinical models like the forced swimming test, suggesting their potential in treating major depressive disorder. korea.ac.kr

The antidepressant-like activity of some compounds is thought to be mediated through their interaction with the serotonergic system. For instance, the activity of certain xanthone (B1684191) derivatives with antidepressant-like properties has been linked to the activation of 5-HT(1A) and 5-HT(2A/C) receptors. nih.gov While not phthalazinones, this highlights a common mechanistic pathway for antidepressant action. The forced swim test and tail suspension test are common behavioral assays used to evaluate the antidepressant-like effects of new compounds. nih.govnih.gov In these tests, a reduction in immobility time is indicative of antidepressant activity. brieflands.com It has been observed that drugs affecting the noradrenergic system tend to increase climbing behavior, while those acting on the serotonergic system increase swimming behavior. brieflands.com

Antiviral Activity

The phthalazinone scaffold has also been investigated for its antiviral properties, particularly against the Hepatitis B virus (HBV). The assembly of the viral capsid is a crucial step in the HBV life cycle and has become an attractive target for the development of new antiviral therapies.

A novel phthalazinone derivative, identified as compound 5832, has been shown to be a potent inhibitor of HBV. nih.gov This compound functions as a capsid assembly modulator, inducing the formation of genome-free empty capsids by interfering with the core protein assembly domain. nih.gov This action significantly reduces both extracellular and intracellular HBV DNA levels. nih.gov In in vivo studies using an AAV-HBV/mouse model, another phthalazinone derivative, 19f, resulted in a significant reduction of the HBV DNA viral load. nih.govacs.org

Furthermore, compound 5832 has been observed to reduce intrahepatic levels of HBV RNA, DNA, and the hepatitis B core antigen (HBcAg). nih.gov An interesting additional mechanism of action for this compound is the activation of apoptotic signaling by increasing the expression of death receptor 5 (DR5), which helps in the elimination of HBcAg-positive hepatocytes. nih.gov These findings suggest that phthalazinone derivatives like 5832 could be promising candidates for the development of new anti-HBV drugs. nih.gov

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDE, particularly PDE4, have been a focus of drug discovery for inflammatory diseases.

A number of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and their analogues have been synthesized and evaluated as specific inhibitors of the PDE4 enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at the N-2 position of the phthalazinone ring is generally beneficial for PDE4 inhibitory activity. nih.govnih.gov For instance, benzylamine-substituted phthalazinones have been identified as potent PDE4 inhibitors that also suppress the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Further modifications, such as the introduction of cis-fused cyclohexa(e)ne rings, have led to potent PDE4 inhibitory activity. nih.gov The stereochemistry of these molecules plays a crucial role in their inhibitory potency. It has been observed that the cis-(+)-enantiomers of certain hexa- and tetrahydrophthalazinones exhibit high PDE4 inhibitory activity, while their corresponding (-)-counterparts are significantly less active. nih.govvu.nl For example, the N-adamantan-2-yl analogue (+)-14 was found to be a highly potent PDE4 inhibitor, being 250-fold more active than its (-)-enantiomer. nih.gov

Ligand Binding to G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for drug discovery. mdpi.com The interaction of small molecules with these receptors can modulate a wide range of physiological processes.

Phthalazinone derivatives have been designed and synthesized to act as ligands for various GPCRs. For example, novel 4-(4-bromophenyl)phthalazine derivatives have been developed as promising α-adrenoceptor antagonists. nih.govcu.edu.eg These compounds, which feature an alkyl spacer connecting the phthalazinone core to an amine or N-substituted piperazine (B1678402), have shown significant α-blocking activity. nih.govcu.edu.eg Molecular modeling studies have been employed to understand the binding interactions and rationalize the observed biological activities. nih.gov

Another series of arylpiperazine derivatives characterized by a phenylphthalazin-1(2H)-one fragment has been evaluated for their affinity and selectivity towards α₁- and α₂-adrenoceptors, as well as the 5-HT₁ₐ serotoninergic receptor. nih.gov The binding of ligands to GPCRs can induce conformational changes in the receptor, which in turn modulates downstream signaling pathways. youtube.comnih.gov

Modulation of Ion Channel-Coupled Receptors

While direct modulation of ion channel-coupled receptors by this compound is not extensively documented in the provided context, the broader class of phthalazinone derivatives has been associated with activities that involve ion channels. For instance, the vasodilation effect of some phthalazinone derivatives could be linked to the modulation of ion channels in vascular smooth muscle cells. dntb.gov.ua It is known that some vasodilators act through the opening of potassium channels. dntb.gov.ua

Ligand Binding to Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide array of physiological processes, including metabolism, development, and reproduction. nih.govmdpi.com Upon binding to their cognate ligands, these receptors undergo conformational changes that lead to the recruitment of co-regulator proteins and subsequent modulation of target gene transcription. nih.gov

The potential for phthalazinone derivatives to interact with nuclear receptors is an area of interest, although specific studies on this compound binding to these receptors are not detailed in the provided search results. However, the lipophilic nature of the phthalazinone scaffold suggests that such interactions are plausible. The discovery of small molecule agonists for orphan nuclear receptors like Steroidogenic Factor-1 (SF-1) and Liver Receptor Homologue-1 (LRH-1) highlights the potential for synthetic compounds to modulate the activity of this receptor superfamily. researchgate.net

Structure Activity Relationship Sar and Molecular Design of 4 4 Chlorophenyl Phthalazin 1 2h One Analogues

Elucidating Key Structural Features for Biological Activity

The foundational scaffold of 4-(4-chlorophenyl)phthalazin-1(2H)-one is a privileged structure in medicinal chemistry, offering a versatile template for modification. researchgate.netnih.gov The biological activity of its analogues is profoundly influenced by the interplay of several key structural components. The phthalazinone core itself serves as a crucial anchor, while the nature and positioning of substituents on this core and its appended phenyl ring dictate the compound's interaction with biological targets.

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into the drivers of efficacy and selectivity. These modifications span halogen substitutions, alterations in alkyl chain and spacer lengths, the introduction of diverse distal moieties, and the positional isomers of substituents on the phthalazine (B143731) core.

Influence of Halogen Substitutions

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.govresearchgate.net In the case of this compound analogues, the presence and position of halogens can significantly impact their potency.

For example, the 4-chloro substituent on the phenyl ring is a common feature in many active analogues. nih.gov Furthermore, the introduction of a fluorine atom, as seen in the potent PARP inhibitor Olaparib (4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one), can enhance binding affinity and cellular potency. nih.govscispace.com The electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with the target protein. nih.gov Studies have shown that aromatic fluorine substitution can dramatically affect the strength of halogen bonds, which are important non-covalent interactions in drug-receptor binding. nih.govresearchgate.net

The substitution of a bromine atom at the 4-position of the phenyl ring has also been explored, leading to the development of potent α-adrenoceptor antagonists. researchgate.netnih.govcu.edu.eg

Effects of Alkyl Chain and Spacer Lengths

The length and nature of alkyl chains or spacers connecting the phthalazinone core to other chemical moieties are critical determinants of biological activity. nih.govnih.govnih.gov These spacers provide conformational flexibility and optimal positioning of functional groups for interaction with the target.

In a series of 4-(4-bromophenyl)phthalazine derivatives designed as α-adrenoceptor antagonists, the length of the alkyl spacer connecting the phthalazinone core to an amine or N-substituted piperazine (B1678402) was found to be crucial for activity. nih.gov Similarly, in the design of α1-adrenoceptor antagonists based on a 4-(4-methyl-phenyl)phthalazin-1(2H)-one scaffold, the alkyl chain linking the phthalazinone to an arylpiperazine residue was a key element in defining the pharmacological profile. nih.gov The length of these chains can influence the molecule's ability to bridge different binding pockets within the receptor.

Research on other heterocyclic systems has also demonstrated that the length of alkyl chains can significantly impact biological outcomes, such as flame retardancy and mechanical properties in material science applications, highlighting the general importance of this structural feature. mdpi.com

Role of Distal Moieties and Terminal Hydrophobic Groups

The distal moieties and terminal hydrophobic groups attached to the phthalazinone scaffold play a pivotal role in defining the pharmacological profile and potency of the analogues. nih.gov These groups often occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity.

In the development of PARP inhibitors, the introduction of a piperazine ring coupled with a cyclopropanecarbonyl group, as seen in Olaparib, was a key innovation that led to a highly potent and bioavailable drug. nih.govscispace.com The piperazine moiety is a common feature in many bioactive molecules and can be functionalized to fine-tune activity. researchgate.net

Similarly, in the design of α-adrenoceptor antagonists, the terminal arylpiperazine residue was a critical component for achieving high affinity and selectivity. nih.gov The nature of the substituent on this terminal ring can further modulate the compound's properties.

The importance of terminal hydrophobic groups is also evident in the photodynamic activity of zinc phthalocyanines, where the presence and length of alkylhydroxy chains significantly influenced their efficacy. nih.gov

Positional Effects of Substituents on the Phthalazine Core

The position of substituents on the phthalazine core itself can have a profound impact on biological activity. sci-hub.senih.gov Different positions on the heterocyclic ring system offer distinct vectors for chemical modification, allowing for the exploration of new interaction points with the biological target.

For instance, modifications at the N2 and C4 positions of the phthalazin-1(2H)-one core have been shown to be important for modulating anticancer activity. nih.gov A study exploring phthalazinone-dithiocarbamate hybrids revealed that the location of the dithiocarbamate (B8719985) moiety—either at N2 or C4—resulted in significant differences in activity and selectivity against various cancer cell lines. nih.gov

Furthermore, research on other phthalazine-based compounds has shown that substituents at different positions can lead to varied biological effects. For example, a methyl substituent at the 4-position of the phthalazine core in a biarylurea derivative resulted in only moderate cell growth inhibition compared to its unsubstituted counterpart. nih.gov

Rational Drug Design Strategies Based on SAR Insights

The wealth of SAR data generated from studies on this compound analogues provides a solid foundation for rational drug design. nih.gov By understanding which structural features are critical for activity and selectivity, medicinal chemists can design new compounds with improved therapeutic profiles.

One key strategy is molecular hybridization, which involves combining the phthalazinone scaffold with other pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.gov This approach has been successfully used to develop novel anticancer agents. nih.govdntb.gov.ua

Computational methods, such as molecular docking and pharmacophore modeling, play an increasingly important role in rational drug design. nih.govnih.govrsc.org These tools allow researchers to visualize how different analogues bind to their target and to predict the activity of new designs before they are synthesized. For example, molecular modeling studies have been used to rationalize the biological results of α-adrenoceptor antagonists and to guide the design of new cholinesterase inhibitors. nih.govrsc.org

Computational Studies in the Research of 4 4 Chlorophenyl Phthalazin 1 2h One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations have been employed to predict the binding affinity of 4-(4-chlorophenyl)phthalazin-1(2H)-one derivatives to various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Docking studies of a derivative, compound 2g, which includes the this compound scaffold, predicted a high binding affinity to VEGFR-2 with a binding energy of -98.84 kcal/mol. nih.gov Another study on a different derivative, 12b, targeting VEGFR-2 showed a binding energy of -10.66 kcal/mol. nih.gov

Derivatives have also been studied as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), another important cancer target. A study comparing a meta-chlorophenyl substituted phthalazinone (11c) with the para-chlorophenyl analog (11d), which is structurally related to this compound, revealed that the meta-substituted compound had a higher total binding energy (ΔGbind). tandfonline.com

The table below summarizes the predicted binding affinities of some this compound derivatives to their respective targets.

DerivativeTargetPredicted Binding Affinity (kcal/mol)
Compound 2gVEGFR-2-98.84 nih.gov
Compound 12bVEGFR-2-10.66 nih.gov
Compound 11c (meta-chloro)PARP-1Higher ΔGbind than 11d tandfonline.com

This table is for illustrative purposes and includes data from studies on derivatives of this compound.

Molecular docking not only predicts binding affinity but also identifies the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of a compound's activity.

In the case of the VEGFR-2 inhibitor (compound 2g), docking studies revealed the formation of six hydrogen bonds with key amino acid residues in the active site, including Cys919, Val916, Glu883, Asp1044, and Ile892. nih.gov The 4-(4-chlorophenyl)phthalazine moiety was found to occupy a hydrophobic pocket formed by several residues such as Cys919, Phe918, and Leu1035. nih.gov

For the PARP-1 inhibitor (compound 11c), the meta-positioning of the chlorine atom facilitated optimal interactions, including consistent pi-cation and pi-anion interactions with conserved residues Arg878 and Asp766, respectively. tandfonline.com This highlights the importance of the substituent's position on the phenyl ring for favorable interactions.

The predicted binding mode of the VEGFR-2 inhibitor (compound 2g) was found to be very similar to that of the known inhibitor sorafenib. nih.gov The 4-(4-chlorophenyl)phthalazine part of the molecule settled into a hydrophobic pocket, while the central phenyl linker occupied a hydrophobic groove. nih.gov This detailed understanding of the binding mode provides a clear rationale for the observed inhibitory activity and a roadmap for future optimization.

Molecular Dynamics Simulations to Assess Ligand-Target Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been used to confirm the stability of the interaction between this compound derivatives and their targets.

For the VEGFR-2 inhibitor (compound 2g), MD simulation results indicated a stable ligand-target interaction, reinforcing the findings from the docking studies. nih.gov In the study of PARP-1 inhibitors, MD simulations revealed that the para-chlorophenyl derivative (11d) displayed high deviations, suggesting an unstable binding orientation compared to the more stable meta-chloro analog (11c). tandfonline.com The stability of the ligand within the binding pocket is a critical factor for its efficacy, and MD simulations provide essential information in this regard.

Theoretical Calculations to Support Biological Activity Results

Theoretical calculations, such as the calculation of binding free energies, provide quantitative support for experimentally observed biological activities. The thermodynamics of ligand binding can be dissected to understand the driving forces behind the interaction.

In the investigation of PARP-1 inhibitors, thermodynamic calculations revealed that the higher inhibitory potency of the meta-chlorophenyl derivative (11c) was associated with a more favorable binding free energy (ΔGbind) compared to the para-substituted compound (11d). tandfonline.com The study further broke down the binding energy into its components, showing that electrostatic and van der Waals interactions were the primary contributors to the binding affinity and strength of compound 11c. tandfonline.com Specifically, the van der Waals energy (ΔEvdW) was -50.58 kcal/mol and the electrostatic energy (ΔEele) was -27.20 kcal/mol for 11c, compared to -49.46 kcal/mol and -19.96 kcal/mol for 11d, respectively. tandfonline.com

Computational Chemistry Data for Structural Analysis and Optimization (e.g., TPSA, LogP)

Computational chemistry provides a suite of tools to calculate molecular properties that are important for drug-likeness and pharmacokinetic profiles. Properties such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are routinely calculated to guide the optimization of lead compounds.

For a series of phthalazinone derivatives, computational analysis showed that the TPSA values for most compounds were within the favorable range of 20 to 130 Ų, suggesting good potential for passive diffusion across the gastrointestinal wall. mdpi.com The calculated LogP values for these compounds also indicated good lipophilicity, which is important for membrane permeability. mdpi.com These in silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in later developmental phases.

Emerging Research Directions and Future Perspectives for 4 4 Chlorophenyl Phthalazin 1 2h One

Exploration of Novel Pharmacological Targets

Initial research into phthalazinone derivatives identified their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair, making them promising candidates for cancer therapy. nih.gov However, the versatility of the 4-(4-chlorophenyl)phthalazin-1(2H)-one scaffold has prompted researchers to investigate its activity against a broader range of biological targets involved in various pathologies.

Recent studies have revealed that derivatives of this scaffold exhibit significant inhibitory activity against several key protein kinases. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comnih.govnih.gov The design of novel phthalazine-based derivatives has been shown to effectively target the ATP binding domain of VEGFR-2. nih.gov Another important class of targets is the Aurora kinase family, which are serine/threonine kinases that play a crucial role in the regulation of mitosis. mdpi.comosf.io Inhibition of these kinases can disrupt cell division in cancerous cells, making them a key target for anti-cancer therapies. nih.govosf.io

Beyond cancer-related kinases, research has expanded to include other enzyme families and receptor systems. Derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), enzymes involved in inflammatory pathways. osf.io Furthermore, the scaffold has been modified to create potent and selective antagonists for α1-adrenergic receptors (α1-ARs), which are implicated in cardiovascular conditions such as hypertension. researchgate.netcu.edu.egnih.gov This line of research has yielded compounds with significant α-blocking activity. researchgate.netcu.edu.eg The exploration has also touched upon other targets like p38 mitogen-activated protein kinase (MAPK), topoisomerase II, and even shown potential in developing antifungal agents. nih.govosf.io

Table 1: Investigated Pharmacological Targets for this compound and its Derivatives

Target Class Specific Target Therapeutic Area
Kinases VEGFR-2 Cancer (Anti-angiogenesis)
Kinases Aurora Kinases (AurA, AurB) Cancer (Anti-mitotic)
Kinases p38 MAPK Cancer, Inflammation
Enzymes PARP-1 Cancer (DNA Repair Inhibition)
Enzymes Topoisomerase II Cancer
Enzymes COX-2 Inflammation
Enzymes LOX-5 Inflammation
Receptors α1-Adrenergic Receptors Cardiovascular (Hypertension)
Receptors 5-HT1A Serotonin (B10506) Receptors Central Nervous System
Other - Antifungal

Development of Hybrid Molecules and Multi-Targeting Agents

A sophisticated and burgeoning strategy in modern drug design is molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a multi-targeted mechanism of action. nih.gov This is particularly relevant for complex multifactorial diseases like cancer. The this compound scaffold is an ideal candidate for this strategy, serving as a foundational anchor to which other bioactive moieties can be attached.

Researchers have successfully developed several classes of hybrid molecules based on this phthalazinone core. One notable example is the creation of phthalazinone-dithiocarbamate hybrids. nih.gov Dithiocarbamates are themselves a chemical class with a recognized spectrum of biological activities, including anticancer properties. nih.gov By combining these two moieties, scientists aim to develop agents with dual mechanisms of action or synergistic effects.

Another promising avenue has been the synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.gov A multi-component reaction strategy was employed to link the phthalazinone core with a pyrazole (B372694) ring, another heterocycle known for its diverse pharmacological profile. These hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Similarly, hybrid compounds incorporating a 4,5-dihydro-1H-imidazole core have been synthesized. mdpi.com These molecules merge the structural features of phthalazinone with those of imidazoline, a scaffold found in many biologically active compounds. The resulting hybrids, and their subsequent metal complexes, have shown potential as selective antitumor agents. mdpi.com

Table 2: Examples of Hybrid Molecules Based on the Phthalazinone Scaffold

Hybrid Class Linked Pharmacophore Synthetic Strategy Potential Application
Phthalazinone-Dithiocarbamate Dithiocarbamate (B8719985) Molecular Hybridization Cancer
Phthalazinone-Pyrazole Pyrazole (via Pyran Linker) Multicomponent Reaction Cancer
Phthalazinone-Imidazoline 4,5-dihydro-1H-imidazole Multi-step synthesis Cancer
Phthalazinone-Copper Complex Copper(II) Coordination Chemistry Cancer

Advanced Synthetic Methodologies for Diversifying the Phthalazinone Chemical Space

The exploration of new biological activities and the development of hybrid molecules are fundamentally dependent on the availability of robust and flexible synthetic methods. The chemical space around the this compound core can be diversified at several key positions, allowing for fine-tuning of its pharmacological properties.

The foundational synthesis of the core scaffold, this compound, typically begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov From this core structure, a multitude of derivatives can be generated. A common intermediate is 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798), prepared by treating the phthalazinone with a chlorinating agent like phosphorus oxychloride. nih.gov This chlorinated intermediate is highly reactive and serves as a key precursor for introducing a wide variety of substituents at the C1 position.

To diversify the scaffold at other positions, more advanced synthetic strategies are employed. For instance, palladium-catalyzed coupling reactions have proven to be a powerful tool. Methods such as the palladium-catalyzed amination of 4-bromophthalazinone derivatives allow for the efficient introduction of various aliphatic, aromatic, and cyclic amines at the C4 position. beilstein-journals.org This approach significantly expands the library of accessible compounds.

Furthermore, multicomponent reactions (MCRs) are being utilized to construct more complex derivatives in an atom-economical fashion. nih.gov These reactions allow for the combination of three or more starting materials in a single step to form a final product that contains portions of all the initial components, as seen in the synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.gov The development of selective reaction conditions is also crucial. For example, methods for the selective bromination of the phthalazinone ring at the C4 position have been established, providing a handle for further functionalization. beilstein-journals.org These advanced synthetic methodologies are essential for systematically exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of this versatile scaffold. nih.gov

Applications in Drug Discovery and Development

The phthalazin-1(2H)-one framework, particularly with the 4-(4-chlorophenyl) substitution, has solidified its status as a remarkable and privileged scaffold in drug discovery. nih.gov Its synthetic tractability and ability to interact with a diverse set of biological targets make it an attractive starting point for the design and development of new therapeutic agents for a wide range of diseases. nih.gov

The primary application driving current research is in oncology. The demonstrated activity of its derivatives against critical cancer targets like PARP, VEGFR-2, and Aurora kinases positions this scaffold at the forefront of anticancer drug development. nih.govmdpi.comnih.gov The potential to create multi-target agents and hybrid molecules further enhances its appeal for treating complex diseases like cancer, where hitting multiple pathways can be more effective and may help in overcoming drug resistance. nih.gov

Beyond cancer, the scaffold's utility extends to other significant therapeutic areas. The development of derivatives as α1-adrenoceptor antagonists for hypertension and other cardiovascular disorders showcases its versatility. cu.edu.egdntb.gov.ua Furthermore, its demonstrated anti-inflammatory, analgesic, and even potential antidepressant and antimicrobial activities suggest a broad therapeutic window that is yet to be fully explored. nih.govosf.io

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the continuous innovation in synthetic methodologies, coupled with a deeper understanding of its interactions with novel pharmacological targets, ensures that this compound and its derivatives will remain a highly active and important area of research. This scaffold represents a potent pharmacophore that serves as a valuable building block for generating new chemical entities with improved therapeutic profiles, highlighting its significant application and bright future in drug discovery and development. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(4-chlorobenzoyl)benzoic acid
1-chloro-4-(4-chlorophenyl)phthalazine
4-bromophthalazinone
Vatalanib (N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine)
ZD 6474
1-(4-chlorophenyl)-3-(4-((4-chlorophthalazin-1-yl)amino)phenyl)urea
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-chlorophthalazin-1-yl)oxy)phenyl)urea
Azelastine (B1213491) (4-(p-chlorobenzyl)-2-[N-methylperhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride)
Olaparib
Zopolrestat
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile

Q & A

Q. Table 1. Selected Derivatives and Bioactivity

DerivativeSubstituentTargetIC₅₀ (nM)Reference
A124-FluorobenzylPARP12.3
A13Piperazine-carbonylVEGFR-2120
A19HydroxymethylCaspase-3EC₅₀: 0.8 µM

Q. Table 2. Crystallographic Data for 4-(4-Chlorophenyl)phthalazinone Analogs

ParameterValue
Space GroupP2₁/c
R-factor0.081
Twinning Fraction44.9%
Hydrogen BondsN–H···O=C (2.01 Å)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.